
Nordidemnin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nordidemnin B is a natural product found in Bacteria, Trididemnum solidum, and Tistrella mobilis with data available.
Q & A
Basic Research Questions
Q. What is the known biosynthetic pathway of Nordidemnin B in Tistrella species, and what methodological approaches confirm this pathway?
this compound biosynthesis in Tistrella mobilis involves a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) gene cluster (did), located on plasmid pTM3. This pathway was identified via whole-genome sequencing (454 pyrosequencing) and MALDI-imaging mass spectrometry to correlate genomic data with metabolite production. Key steps include post-assembly activation of lipopeptide precursors, validated through comparative analysis of Tistrella strains and heterologous expression experiments .
Q. How can researchers characterize the structural identity and purity of this compound using spectroscopic and analytical techniques?
Characterization requires a combination of high-resolution mass spectrometry (HR-MS), nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. For novel compounds, provide 1H- and 13C-NMR data, HR-MS molecular ion peaks, and elemental composition (e.g., C8H10Cl3NO). Known compounds require citation of published data unless deviations occur (e.g., melting point discrepancies). Purity is confirmed via HPLC with UV/Vis or MS detection .
Q. What experimental models are appropriate for evaluating this compound's bioactivity against cancer cell lines?
Use standardized preclinical models adhering to NIH reporting guidelines:
- In vitro : Dose-response assays (e.g., IC50 determination) across diverse cancer cell lines (e.g., breast, lung).
- In vivo : Xenograft models with rigorous controls for tumor volume and metastasis. Include replication details (e.g., cell line sources, passage numbers) and statistical validation (e.g., ANOVA with post-hoc tests) .
Q. What genomic evidence supports the modular NRPS-PKS assembly of this compound, and how can this be validated experimentally?
The did cluster (TMO_c0602–c0611) encodes multi-modular NRPS-PKS enzymes. Bioinformatic tools (e.g., antiSMASH) predict substrate specificity via adenylation domain sequences. Experimental validation involves gene knockout via CRISPR-Cas9 and LC-MS/MS monitoring of intermediate depletion .
Q. How should researchers design comparative studies to assess this compound's efficacy against other didemnin analogs?
Employ a factorial design comparing this compound with Didemnin B and commercial analogs (e.g., Plitidepsin). Variables include:
- Dosage : Equimolar concentrations across analogs.
- Endpoint : Apoptosis markers (e.g., caspase-3 activation) and cytotoxicity (MTT assay). Use multivariate regression to account for cell-line heterogeneity .
Advanced Research Questions
Q. How can contradictions between genomic predictions and observed post-assembly modifications in this compound biosynthesis be resolved?
Discrepancies (e.g., unexpected hydroxylation/methylation) require:
- Comparative metabolomics : LC-HRMS/MS to detect unannotated intermediates.
- Enzyme promiscuity assays : Recombinant expression of tailoring enzymes (e.g., cytochrome P450s) with synthetic substrates. Cross-reference findings with in silico docking simulations to identify cryptic active sites .
Q. What methodologies enable the spatial mapping of this compound production in bacterial colonies?
MALDI-imaging mass spectrometry (MALDI-IMS) provides µm-resolution spatial distribution data. Optimize protocols by:
- Matrix selection : α-Cyano-4-hydroxycinnamic acid for lipopeptides.
- Sectioning : Cryosection colonies at 10–20 µm thickness. Correlate metabolite hotspots with transcriptional activity via RNA-FISH targeting did cluster genes .
Q. What strategies optimize heterologous expression systems for this compound production?
Key steps include:
- Host selection : Pseudomonas putida KT2440 for NRPS-PKS compatibility.
- Vector design : BAC-based constructs with native promoters and ribosomal binding sites.
- Fermentation : Two-phase cultivation (aerobic for biomass, microaerobic for production). Monitor yields via qPCR of did genes and LC-MS .
Q. How can researchers address discrepancies in bioactivity data across different cancer cell models?
Apply meta-analysis frameworks:
- Data harmonization : Normalize IC50 values using Z-score transformation.
- Covariate adjustment : Include cell-line genomics (e.g., TP53 status) in mixed-effects models. Validate hypotheses via isogenic cell lines (e.g., CRISPR-edited TP53 knockouts) .
Q. What computational approaches predict potential protein targets of this compound?
Use structure-based methods:
- Molecular docking : AutoDock Vina against PD-L1 or eEF1A2 (known Didemnin B targets).
- Pharmacophore modeling : Screen ChEMBL for analogs with shared interaction fingerprints.
Validate predictions via SPR (surface plasmon resonance) binding assays .
Methodological Guidelines
- Data presentation : Follow Beilstein Journal guidelines for compound characterization (e.g., NMR spectra in SI) .
- Ethical reporting : Disclose bacterial strain sources (e.g., T. mobilis KA081020-065) and deposition of crystallographic data (CCDC/ICSD) .
- Research questions : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Propiedades
Fórmula molecular |
C56H87N7O15 |
---|---|
Peso molecular |
1098.3 g/mol |
Nombre IUPAC |
N-[1-[[12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2-hydroxypropanoyl)-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H87N7O15/c1-29(2)25-38-53(72)63-24-16-18-40(63)55(74)61(13)42(27-36-19-21-37(76-14)22-20-36)56(75)77-35(11)46(59-50(69)41(26-30(3)4)60(12)54(73)39-17-15-23-62(39)52(71)34(10)64)51(70)58-45(31(5)6)43(65)28-44(66)78-48(32(7)8)47(67)33(9)49(68)57-38/h19-22,29-35,38-43,45-46,48,64-65H,15-18,23-28H2,1-14H3,(H,57,68)(H,58,70)(H,59,69) |
Clave InChI |
CKVQLVKUIHIXIC-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)NC(C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)O1)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O)C(C)C)NC(=O)C(CC(C)C)N(C)C(=O)C4CCCN4C(=O)C(C)O |
SMILES canónico |
CC1C(C(=O)NC(C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)O1)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O)C(C)C)NC(=O)C(CC(C)C)N(C)C(=O)C4CCCN4C(=O)C(C)O |
Sinónimos |
nordidemnin nordidemnin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.